

Flutrimazole: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

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Compound of Interest

Compound Name: *Flutrimazole*

Cat. No.: *B1673498*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutrimazole is a broad-spectrum topical antifungal agent belonging to the imidazole class of drugs. It is primarily used in the treatment of superficial mycoses of the skin. Its efficacy is attributed to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14 α -demethylase. This disruption leads to altered cell membrane permeability and ultimately, fungal cell death. This technical guide provides an in-depth overview of the molecular structure and a detailed synthesis pathway of **flutrimazole**, intended for researchers and professionals in the field of drug development and medicinal chemistry.

Molecular Structure

Flutrimazole, with the chemical formula C₂₂H₁₆F₂N₂, is a substituted imidazole derivative. The core of the molecule consists of an imidazole ring linked to a trityl group. This trityl group is asymmetrically substituted with one 2-fluorophenyl group and one 4-fluorophenyl group, alongside an unsubstituted phenyl group.

The IUPAC name for **flutrimazole** is 1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole.^[1] The presence of the fluorine atoms on the phenyl rings is a key feature, influencing the compound's lipophilicity and electronic properties, which can impact its antifungal activity and pharmacokinetic profile.

Key Structural Features:

- **Imidazole Ring:** A five-membered aromatic heterocycle containing two nitrogen atoms, essential for its antifungal activity.
- **Triyl Group:** A triphenylmethyl group that provides a bulky, lipophilic anchor.
- **Fluorophenyl Substituents:** The specific placement of fluorine at the ortho and para positions of two of the phenyl rings is crucial for its biological activity.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **flutrimazole** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₁₆ F ₂ N ₂	[1][2]
Molecular Weight	346.37 g/mol	[2]
IUPAC Name	1-[(2-fluorophenyl)(4-fluorophenyl)phenylmethyl]-1H-imidazole	[1]
CAS Number	119006-77-8	
Appearance	White powder	[2]
Melting Point	164-167 °C	
Solubility	Poorly soluble in water; soluble in common organic solvents	[2]
Mechanism of Action	Inhibition of fungal lanosterol 14 α -demethylase	[3]

Synthesis Pathway

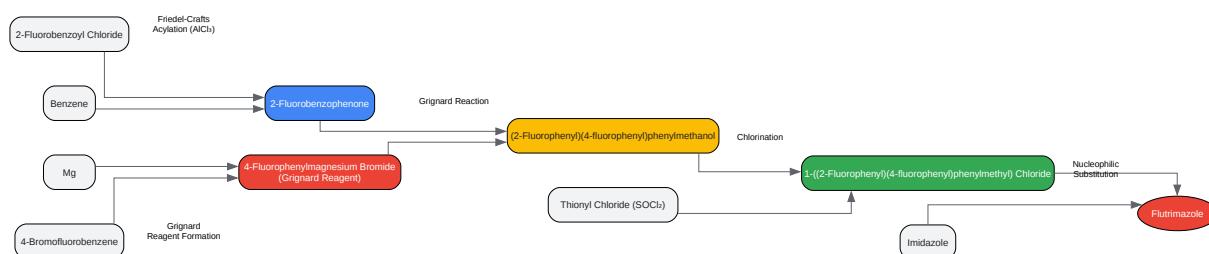
The synthesis of **flutrimazole** is a multi-step process that involves the preparation of a key intermediate, a substituted triyl alcohol, followed by its conversion to a triyl halide and

subsequent reaction with imidazole. A plausible and commonly cited synthetic route is outlined below.

The overall synthesis can be conceptually divided into two main stages:

- Synthesis of the (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate.
- Formation of **Flutrimazole** via nucleophilic substitution.

A high-level overview of the synthesis is as follows: The synthesis commences with the reaction of 2-fluorobenzoyl chloride with benzene in a Friedel-Crafts acylation to yield 2-fluorobenzophenone. This ketone then undergoes a Grignard reaction with a Grignard reagent prepared from 4-bromofluorobenzene to form the tertiary alcohol, (2-fluorophenyl)(4-fluorophenyl)phenylmethanol. This alcohol is then converted to the corresponding trityl chloride using a chlorinating agent like thionyl chloride. Finally, **flutrimazole** is obtained by the reaction of this substituted trityl chloride with imidazole.



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A simplified overview of the **flutrimazole** synthesis pathway.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of **flutrimazole**, based on established chemical transformations for analogous compounds.

Step 1: Synthesis of (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

This procedure involves a two-step process: a Friedel-Crafts acylation followed by a Grignard reaction.

1a. Synthesis of 2-Fluorobenzophenone

- Materials: 2-Fluorobenzoyl chloride, benzene, anhydrous aluminum chloride ($AlCl_3$), dichloromethane (DCM), hydrochloric acid (HCl), sodium sulfate (Na_2SO_4).
- Procedure:
 - To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, slowly add 2-fluorobenzoyl chloride.
 - To this mixture, add benzene dropwise, maintaining the temperature below 5 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorobenzophenone.

- Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol.

1b. Grignard Reaction to form (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol

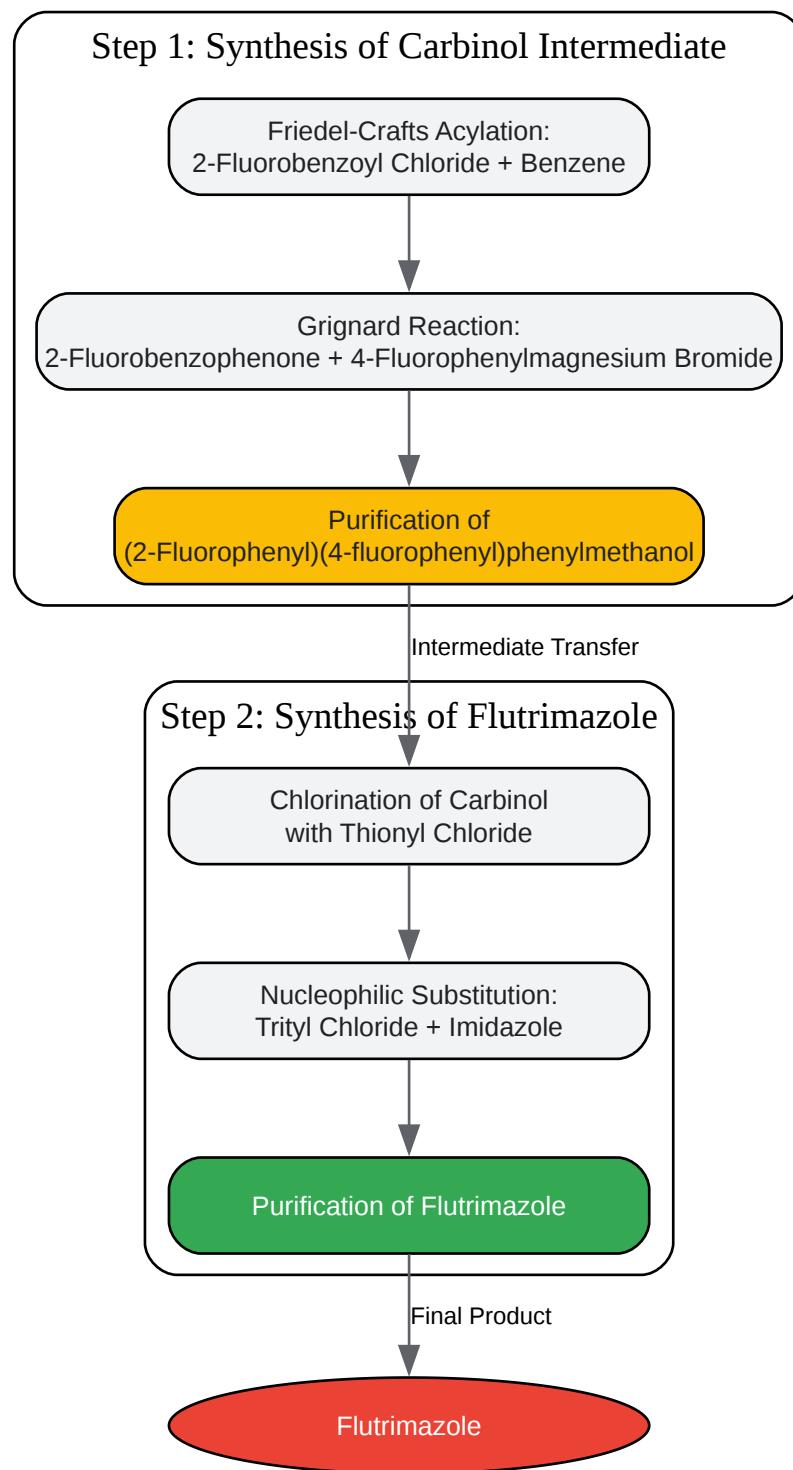
- Materials: 4-Bromofluorobenzene, magnesium turnings, dry diethyl ether or tetrahydrofuran (THF), iodine crystal (as initiator), 2-fluorobenzophenone.
- Procedure:
 - In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine.
 - Add a small amount of a solution of 4-bromofluorobenzene in dry diethyl ether to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
 - Add the remaining solution of 4-bromofluorobenzene dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
 - Cool the Grignard reagent to 0 °C and add a solution of 2-fluorobenzophenone in dry diethyl ether dropwise with stirring.
 - After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and evaporate the solvent to yield the crude tertiary alcohol.
 - Purify the product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Flutrimazole

This final step involves the conversion of the tertiary alcohol to a trityl chloride, followed by reaction with imidazole.

- Materials: (2-Fluorophenyl)(4-fluorophenyl)phenylmethanol, thionyl chloride (SOCl_2) or oxalyl chloride, dry toluene or dichloromethane, imidazole, triethylamine (optional).
- Procedure:
 - Dissolve the (2-fluorophenyl)(4-fluorophenyl)phenylmethanol intermediate in a dry, inert solvent such as toluene.
 - Slowly add thionyl chloride dropwise at room temperature with stirring. A gentle reflux may be observed.
 - After the addition, heat the mixture at a gentle reflux for 1-2 hours to ensure complete conversion to the trityl chloride.
 - Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude 1-((2-fluorophenyl)(4-fluorophenyl)phenylmethyl) chloride is often used directly in the next step without further purification.
 - In a separate flask, dissolve imidazole in a dry polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
 - To this solution, add the crude trityl chloride dissolved in a minimal amount of the same solvent. The addition of a non-nucleophilic base like triethylamine may be beneficial to scavenge the HCl formed.
 - Stir the reaction mixture at room temperature for 12-24 hours.
 - Monitor the reaction by TLC.
 - Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.

- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude **flutrimazole**.
- Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

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A flowchart of the experimental workflow for **flutrimazole** synthesis.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a plausible, detailed synthesis pathway for the antifungal agent **flutrimazole**. The provided experimental protocols, based on established chemical principles, offer a practical framework for the laboratory synthesis of this important pharmaceutical compound. The structural information and synthetic route outlined herein are valuable resources for researchers and professionals engaged in the discovery and development of new antifungal agents and the optimization of existing synthetic methodologies. Further research may focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies for **flutrimazole** and its analogues.

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